4-(8-Bromo-5-oxo-3,4,5,6-tetrahydro-1,6-benzodiazocin-2-yl)pyridine-2-carbonitrile
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Overview
Description
It inhibits glutamate-induced calcium mobilization with IC50 values of 8.3 and 12.6 nM for human and rat mGlu2, respectively . This compound is primarily used in scientific research to study the modulation of mGlu2 receptors, which play a crucial role in the central nervous system.
Preparation Methods
The synthesis of MNI-137 involves several steps, starting with the preparation of the core structure, 4-(8-bromo-2,3-dihydro-2-oxo-1H-1,5-benzodiazepin-4-yl)-2-pyridinecarbonitrile . The synthetic route typically includes:
Formation of the benzodiazepine core: This involves the cyclization of appropriate precursors under controlled conditions.
Bromination: Introduction of the bromine atom at the desired position on the benzodiazepine ring.
Pyridinecarbonitrile attachment: Coupling the benzodiazepine core with a pyridinecarbonitrile derivative.
Chemical Reactions Analysis
MNI-137 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can modify the functional groups on the benzodiazepine ring.
Substitution: The bromine atom in MNI-137 can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MNI-137 has several scientific research applications, including:
Neuroscience: It is used to study the modulation of mGlu2 receptors, which are involved in synaptic transmission and plasticity in the brain
Drug Discovery: MNI-137 serves as a tool compound in the development of new drugs targeting mGlu2 receptors.
Mechanism of Action
MNI-137 exerts its effects by binding to a specific site on the mGlu2 receptor, distinct from the orthosteric ligand binding site. This binding prevents the receptor from adopting its active conformation, thereby inhibiting glutamate-induced calcium mobilization . The molecular targets of MNI-137 are the mGlu2 receptors, and its action involves modulating the receptor’s conformational states to reduce its activity.
Comparison with Similar Compounds
MNI-137 is unique among negative allosteric modulators of mGlu2 receptors due to its high selectivity and potency. Similar compounds include:
Properties
Molecular Formula |
C16H11BrN4O |
---|---|
Molecular Weight |
355.19 g/mol |
IUPAC Name |
4-(9-bromo-2-oxo-3,4-dihydro-1H-1,6-benzodiazocin-5-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H11BrN4O/c17-11-1-2-14-15(8-11)21-16(22)4-3-13(20-14)10-5-6-19-12(7-10)9-18/h1-2,5-8H,3-4H2,(H,21,22) |
InChI Key |
JNLRDCDCGXPNKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C(C=CC(=C2)Br)N=C1C3=CC(=NC=C3)C#N |
Origin of Product |
United States |
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